molecular formula C16H29NO7 B611199 t-Boc-aminooxy-PEG4-Propargyl CAS No. 1895922-77-6

t-Boc-aminooxy-PEG4-Propargyl

Cat. No.: B611199
CAS No.: 1895922-77-6
M. Wt: 347.41
InChI Key: LVCVPFTXEQBJOW-UHFFFAOYSA-N
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Description

t-Boc-aminooxy-PEG4-Propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with aldehyde or ketone groups to form a stable oxime linkage. The hydrophilic PEG spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of t-Boc-aminooxy-PEG4-Propargyl: typically involves the reaction of a PEG derivative with a propargyl group and a t-Boc-aminooxy group. .

    Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. .

Biological Activity

t-Boc-aminooxy-PEG4-Propargyl is a functionalized polyethylene glycol (PEG) derivative that exhibits significant biological activity due to its unique structural components: a t-Boc protecting group, an aminooxy group, and a propargyl group. This compound is primarily utilized in bioconjugation and drug delivery applications, leveraging its ability to participate in click chemistry and form stable linkages with various biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • t-Boc Group : This protecting group allows for the selective deprotection of the amino group, facilitating further chemical modifications.
  • Aminooxy Group : Essential for bioconjugation, this functional group reacts with aldehydes and ketones to form stable oxime linkages.
  • Propargyl Group : This terminal alkyne is crucial for click chemistry, enabling reactions with azide-bearing compounds to yield stable triazole linkages.

The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications .

The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation reactions. The aminooxy group allows for selective attachment to aldehyde-containing biomolecules, while the propargyl group engages in copper-catalyzed azide-alkyne click reactions. This dual functionality enables the formation of complex biomolecular constructs that are useful in targeted drug delivery systems and other therapeutic applications .

1. Targeted Drug Delivery

This compound plays a vital role in the development of targeted drug delivery systems. The PEG component enhances the solubility and biocompatibility of drugs, allowing for improved pharmacokinetics and reduced toxicity. The ability to conjugate drugs site-specifically using the aminooxy functionality ensures that therapeutic agents are delivered precisely where needed, minimizing off-target effects .

2. Bioconjugation Techniques

The compound is extensively used in bioconjugation techniques, where it serves as a linker molecule. For instance, it can be employed to attach drugs or imaging agents to antibodies or other proteins, enhancing their therapeutic efficacy or diagnostic capabilities. The stability of the oxime bond formed through the aminooxy reaction is particularly advantageous for maintaining the integrity of the conjugated biomolecules under physiological conditions .

Research Findings and Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Study on Antibody-Drug Conjugates (ADCs) : Research demonstrated that ADCs utilizing this compound exhibited enhanced tumor targeting and reduced systemic toxicity compared to traditional ADCs. The clickable nature of the propargyl group allowed for efficient attachment of cytotoxic agents, leading to significant tumor regression in animal models .
  • Click Chemistry Applications : In a study focusing on small-molecule drug development, this compound was used to synthesize complex molecules through click chemistry. This approach facilitated rapid assembly of drug candidates with potential therapeutic benefits against various diseases .

Comparative Analysis

FeatureThis compoundAminooxy-PEG4Propargyl-PEG4
Functional Groups t-Boc, Aminooxy, PropargylAminooxyPropargyl
Reactivity Oxime formation, Click ChemistryOxime formationClick Chemistry
Solubility High due to PEG spacerModerateModerate
Applications Drug delivery, BioconjugationBioconjugationClick Chemistry

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-17-15(18)24-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVPFTXEQBJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149938
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-77-6
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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